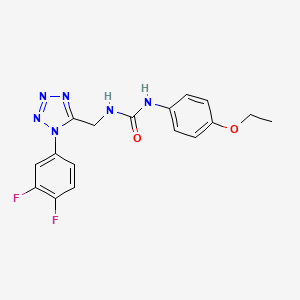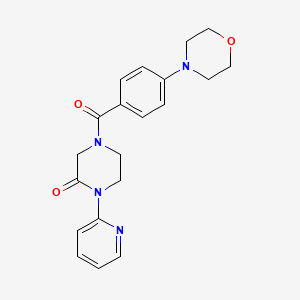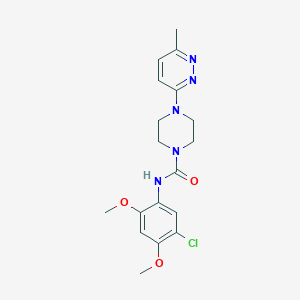
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22ClN5O3 and its molecular weight is 391.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Behavioral Effects in Rats
Research has shown that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, such as Lorcaserin, have been studied for their behavioral effects in rats. These studies focus on understanding the agonist activity at various serotonin receptor subtypes, which could be relevant for understanding the actions of this compound in similar contexts (Serafine et al., 2015).
2. Anti-Cancer Properties
Compounds structurally related to this compound have been investigated for their potential in cancer treatment. For example, a study on a compound with a similar structure demonstrated its ability to induce apoptosis in cancer cells and showed synergistic effects with other anticancer agents, suggesting possible anti-cancer applications for this compound (Lee et al., 2013).
3. Antimicrobial Activity
Similar compounds have also been researched for their antimicrobial properties. For instance, derivatives of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide showed potential antimicrobial activity. This suggests that this compound might also possess antimicrobial properties (Babu et al., 2015).
4. Antidepressant and Nootropic Activities
Research into similar compounds has explored their potential as antidepressant and nootropic agents. For example, Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showed promising antidepressant and nootropic activities, which could indicate similar potential for this compound (Thomas et al., 2016).
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-12-4-5-17(22-21-12)23-6-8-24(9-7-23)18(25)20-14-10-13(19)15(26-2)11-16(14)27-3/h4-5,10-11H,6-9H2,1-3H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWRLGMCYLPUTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)
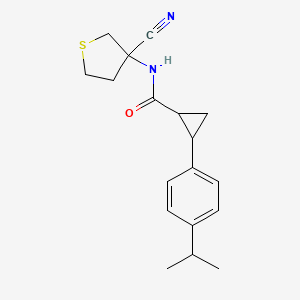
![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)
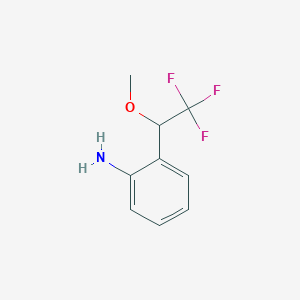
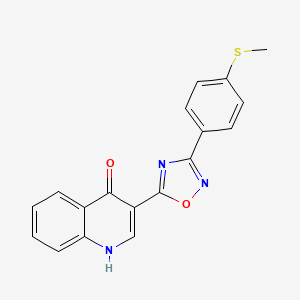
![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2403307.png)
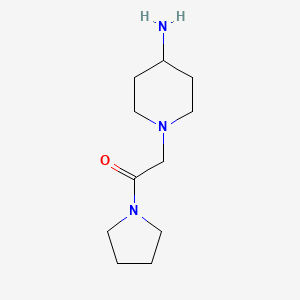
![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2403310.png)
![2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2403311.png)
![1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2403312.png)
